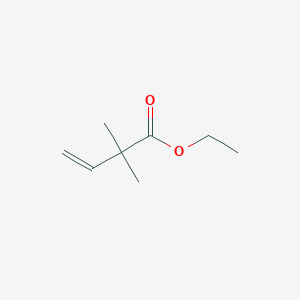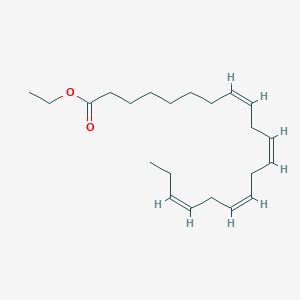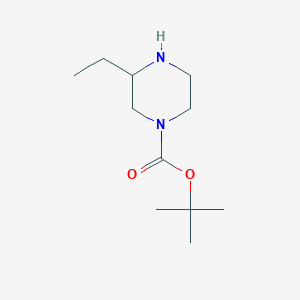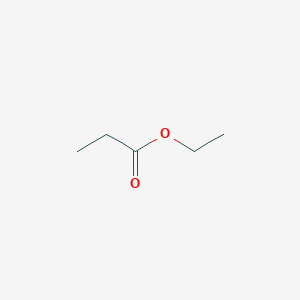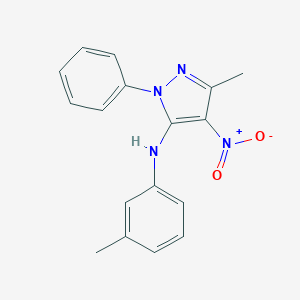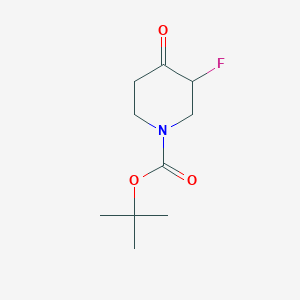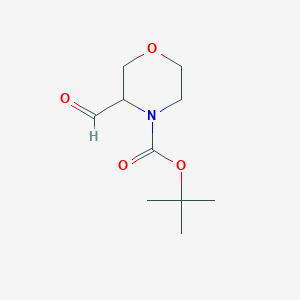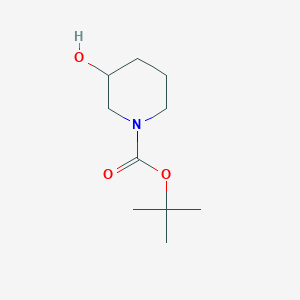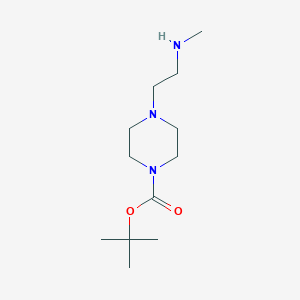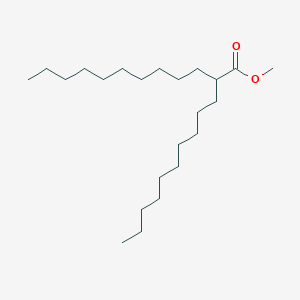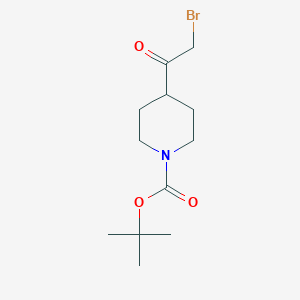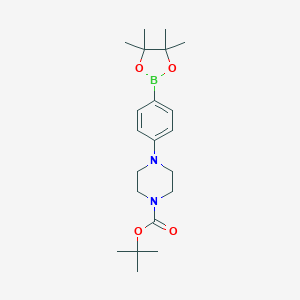
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
The compound "Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate" is a chemical of significant interest due to its role as an intermediate in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, derivatives of N-Boc piperazine, which share a similar piperazine backbone, are extensively studied for their potential biological activities and structural properties.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions with a focus on achieving high yields and purity. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods highlight the importance of optimizing reaction conditions to improve the efficiency of the synthesis process.
Molecular Structure Analysis
X-ray diffraction studies are a common tool used to confirm the molecular structure of synthesized compounds. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, the structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was confirmed by X-ray diffraction and compared with density functional theory calculations . These analyses provide detailed insights into the molecular geometry and confirm the identity of the synthesized compounds.
Chemical Reactions Analysis
The piperazine derivatives are often synthesized through reactions such as condensation, amination, and nucleophilic substitution. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . The choice of reaction and conditions is crucial for the successful synthesis of the desired piperazine derivative.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are characterized using various spectroscopic techniques. FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize the synthesized compounds . These techniques provide information on the functional groups present and the purity of the compounds. Additionally, the crystal packing and intermolecular interactions can be studied through Hirshfeld surface analysis and fingerprint plots, as performed for two derivatives of N-Boc piperazine .
Biological Evaluation
The biological activities of piperazine derivatives are of particular interest. The antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were found to be moderately active against several microorganisms . Similarly, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited poor antibacterial and moderate anthelmintic activity . These studies are crucial for identifying potential therapeutic applications of piperazine derivatives.
Applications De Recherche Scientifique
Synthesis and Intermediate Use
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) highlight its role in synthesizing crizotinib, a potent drug, through a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Structural and Chemical Properties
Research has focused on understanding the structural and chemical properties of derivatives of this compound. For example, studies by Gumireddy et al. (2021) on sterically congested piperazine derivatives revealed novel chemistry and potential pharmacological applications due to the second nitrogen atom in the N-tert-butyl piperazine substructure (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021). Additionally, Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it using various spectroscopic methods, noting its potential in vitro antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure Analysis
Further studies have been conducted on the crystal structure of related compounds. Ye et al. (2021) performed a detailed analysis using X-ray diffraction and density functional theory (DFT) to understand the physicochemical features of a similar compound (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021). Mamat et al. (2012) reported on the crystal and molecular structure of a derivative, highlighting its typical bond lengths and angles (Mamat, Flemming, & Köckerling, 2012).
Pharmaceutical and Biological Evaluation
Some derivatives of this compound have been evaluated for their biological and pharmacological properties. Kulkarni et al. (2016) synthesized two derivatives and assessed their antibacterial and antifungal activities, finding moderate activity (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Novel Applications and Synthesis Methods
Other research focuses on novel applications and improved synthesis methods. For example, Fischer, Baier, & Mecking (2013) utilized heterodifunctional polyfluorene building blocks derived from a similar compound for creating nanoparticles with potential applications in fluorescence imaging (Fischer, Baier, & Mecking, 2013).
Mécanisme D'action
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds, such as crizotinib .
Mode of Action
It is synthesized through a series of chemical reactions, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) with organic halides .
Result of Action
As an intermediate in the synthesis of biologically active compounds, its role is crucial in the formation of these compounds .
Propriétés
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-10-8-16(9-11-17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVVXGWEHZLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383734 | |
| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470478-90-1 | |
| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



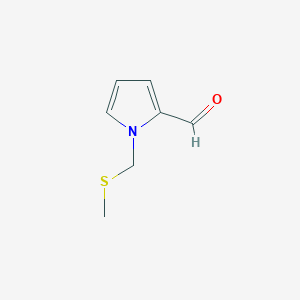
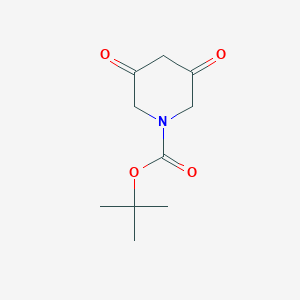
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
